2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

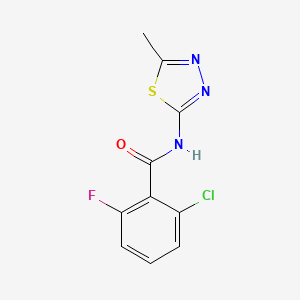

Structure and Synthesis: The compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 6, respectively. The amide nitrogen is linked to a 5-methyl-1,3,4-thiadiazole heterocycle, a five-membered ring containing sulfur (S) and two nitrogen (N) atoms. This structural motif is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZRZCOXJQAXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is the acylation of 2-chloro-6-fluorobenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine under conditions that promote amide bond formation. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In the industrial sector, 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₈ClFN₄OS

- Molecular Weight : 314.72 g/mol

- Hydrogen Bonding: Two H-bond acceptors (amide O, thiadiazole N) and one H-bond donor (amide NH).

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (Cl, F, NO₂): Compounds like 7e (4-nitrophenyl) and the target compound exhibit enhanced cytotoxicity due to increased electrophilicity, facilitating interactions with cellular targets (e.g., kinases or DNA) .

- Thiadiazole vs.

- Linker Flexibility : Compound 37 () incorporates a methylene spacer between the benzamide and thiadiazole, reducing rigidity and possibly altering target selectivity compared to the direct linkage in the target compound .

Pharmacological Profiles

- Anticancer Activity: Derivatives with nitro (7e) or halogen substituents (target compound) show superior activity in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) models, likely due to pro-apoptotic effects and cell-cycle arrest .

- Enzyme Inhibition : Compound 37 inhibits poly(ADP-ribose) glycohydrolase (PARG), suggesting that the thiadiazole-benzamide scaffold has broad applicability in DNA damage response pathways .

Physicochemical and ADME Properties

- Solubility: The target compound’s low solubility (<10 µg/mL in water) contrasts with the more polar 4-amino analog (CAS 36855-78-4), which may exhibit better bioavailability .

Biological Activity

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

- Molecular Formula : C10H8ClF N3OS

- Molecular Weight : 253.7 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves several steps:

- Preparation of the Benzamide Core : Friedel-Crafts acylation to introduce the acyl group.

- Halogenation : Adding chloro and fluoro groups at specified positions on the benzene ring.

- Thiadiazole Formation : Cyclization reactions using hydrazine and carbon disulfide to form the thiadiazole ring.

Anticancer Activity

Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

- Methodology : The MTT assay was utilized to evaluate cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | 15.63 | MCF-7 |

| Doxorubicin | 10.38 | MCF-7 |

This data indicates that the compound has a comparable cytotoxic effect to doxorubicin, a standard chemotherapy drug .

The proposed mechanism of action includes:

- Inhibition of VEGFR-2 : This receptor is crucial in angiogenesis and tumor growth. The compound's ability to inhibit VEGFR-2 suggests a pathway through which it exerts its anticancer effects .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. For example:

- Activity Against Dengue Virus : Some derivatives showed an IC50 value of , indicating promising antiviral activity .

Case Studies

-

Study on Antiproliferative Effects :

- A study evaluated a series of N-(1,3,4-thiadiazol-2-yl) derivatives for their antiproliferative activity against human cancer cell lines.

- Results indicated that compounds similar to 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibited significant growth inhibition.

-

Molecular Docking Studies :

- Molecular docking studies revealed strong interactions between the compound and key proteins involved in cancer progression.

- These studies help in understanding the binding affinities and potential therapeutic targets for drug development.

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a halogenated benzoyl chloride (e.g., 2-chloro-6-fluorobenzoyl chloride) with a thiadiazol-2-amine derivative. Key steps include:

- Step 1 : Preparation of 5-methyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents .

- Step 2 : Reaction of the thiadiazol-2-amine with 2-chloro-6-fluorobenzoyl chloride in pyridine or another aprotic solvent under stirring at room temperature .

- Intermediate Characterization :

- TLC monitors reaction progress using solvent systems like ethyl acetate:methanol:water (10:1:1) .

- Melting Points : Determined via capillary tubes to assess purity .

- NMR/IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) and aromatic substitution patterns .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 300.0421 [M+H]⁺) .

- ¹H/¹³C NMR : Assigns protons (e.g., NH at δ 10–12 ppm) and carbons (e.g., thiadiazole C-2 at δ 160–170 ppm) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimeric structures) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation .

- Solvent Optimization : Pyridine improves acylation rates by scavenging HCl .

- Temperature Control : Reflux in POCl₃ at 90°C for 3 hours maximizes cyclization yields .

- Purification Strategies : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Q. What computational methods are used to predict the biological activity or reactivity of this benzamide derivative?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to targets like PFOR enzyme (key in anaerobic metabolism) using AutoDock or Schrödinger .

- QSAR Models : Correlate substituent effects (e.g., Cl/F position) with logP and IC₅₀ values for antimicrobial activity .

Q. How do structural modifications, such as halogen substitution, affect the compound’s pharmacological profile?

Methodological Answer:

- Halogen Effects :

- Thiadiazole Modifications :

- 5-Methyl substitution reduces steric hindrance, improving target binding (e.g., IC₅₀ < 10 µM in anticancer assays) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Dose-Response Reassessment : Test compound at varying concentrations (1 nM–100 µM) to identify non-linear effects .

- Target Selectivity Profiling : Use kinase panels or proteome-wide screens to rule off-target interactions .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions (pH, cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.